Benzyl-PEG4-acid (benzyl-PEG4) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG4-acid (benzyl-PEG4) ester is a polyethylene glycol (PEG) linker that contains a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG4-acid (benzyl-PEG4) ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the Alcohol Group: The alcohol group is protected using a benzyl group, which can be introduced through benzylation reactions.
PEGylation: The protected alcohol is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the Carboxylic Acid Group: The PEGylated intermediate is further reacted to introduce the carboxylic acid group.
Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG4-acid (benzyl-PEG4) ester undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield the free alcohol
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling reagent to activate the carboxylic acid group for amide bond formation.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling reagent used for amide bond formation.
Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Alcohol: Formed through the removal of the benzyl protecting group via hydrogenolysis
Scientific Research Applications
Benzyl-PEG4-acid (benzyl-PEG4) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of benzyl-PEG4-acid (benzyl-PEG4) ester involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents such as EDC and HATU. The benzyl protecting group can be removed via hydrogenolysis, allowing for further derivatization of the compound. The PEG linker increases the solubility of the compound in aqueous media, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyloxy carbonyl-PEG-acid
- Benzyloxy carbonyl-PEG-NHS ester
- Benzyl-PEG-CH2CO2tBu
- Benzyloxy carbonyl-PEG-t-butyl ester
- Benzyl-PEG-Ms
- Benzyl-PEG-Tos
Uniqueness
Benzyl-PEG4-acid (benzyl-PEG4) ester is unique due to its combination of a benzyl protecting group and a carboxylic acid group, which allows for versatile chemical modifications. The PEG linker enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c29-28(37-22-21-33-14-13-31-16-19-35-24-27-9-5-2-6-10-27)25-36-20-17-32-12-11-30-15-18-34-23-26-7-3-1-4-8-26/h1-10H,11-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPECLVHIVFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCC(=O)OCCOCCOCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.